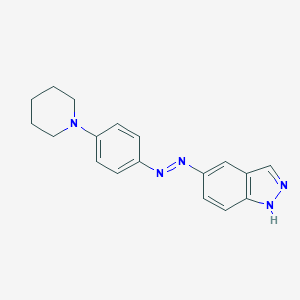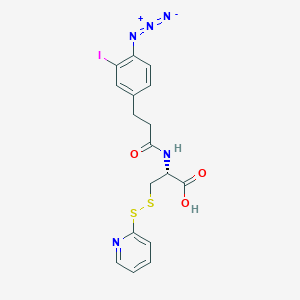
N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine, also known as IATP, is a photoaffinity labeling reagent that is used in biochemical and physiological research. It is a compound that has a high affinity for cysteine residues in proteins and can be used to selectively label and identify specific proteins in complex mixtures.
Wirkmechanismus
The mechanism of action of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine involves the covalent modification of cysteine residues in proteins upon exposure to ultraviolet light. The resulting adducts can then be identified and analyzed using a variety of biochemical and biophysical techniques.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine depend on the specific proteins that are labeled and the nature of the interactions being studied. However, in general, N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine can be used to identify and characterize proteins involved in a wide range of cellular processes, including signal transduction, gene expression, and protein folding.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine in lab experiments include its high selectivity for cysteine residues, its ability to label proteins in complex mixtures, and its compatibility with a wide range of biochemical and biophysical techniques. However, there are also some limitations to its use, including the need for ultraviolet light exposure and the potential for non-specific labeling of proteins.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine, including the development of new labeling reagents with improved selectivity and sensitivity, the use of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine in combination with other labeling techniques to study protein-protein interactions, and the application of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine in the study of disease pathways and drug discovery. Additionally, the use of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine in live cell imaging and proteomics applications is an area of active research.
Synthesemethoden
The synthesis of N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine involves several steps, starting with the reaction of 3-iodo-4-nitrophenylpropionic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cysteine to form the amide intermediate, which is then reacted with 2-thiopyridine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine has been used extensively in scientific research as a tool for identifying and characterizing proteins in complex mixtures. It is particularly useful for studying protein-protein interactions, as it allows researchers to selectively label and isolate specific proteins involved in these interactions.
Eigenschaften
CAS-Nummer |
117820-47-0 |
|---|---|
Produktname |
N-(3-Iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine |
Molekularformel |
C17H16IN5O3S2 |
Molekulargewicht |
529.4 g/mol |
IUPAC-Name |
(2R)-2-[3-(4-azido-3-iodophenyl)propanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid |
InChI |
InChI=1S/C17H16IN5O3S2/c18-12-9-11(4-6-13(12)22-23-19)5-7-15(24)21-14(17(25)26)10-27-28-16-3-1-2-8-20-16/h1-4,6,8-9,14H,5,7,10H2,(H,21,24)(H,25,26)/t14-/m0/s1 |
InChI-Schlüssel |
MVSBXGNECVFSOD-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)SSC[C@@H](C(=O)O)NC(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I |
SMILES |
C1=CC=NC(=C1)SSCC(C(=O)O)NC(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I |
Kanonische SMILES |
C1=CC=NC(=C1)SSCC(C(=O)O)NC(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I |
Andere CAS-Nummern |
117820-47-0 |
Synonyme |
ACTP N-(3-iodo-4-azidophenylpropionamido)-S-(2-thiopyridyl)cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



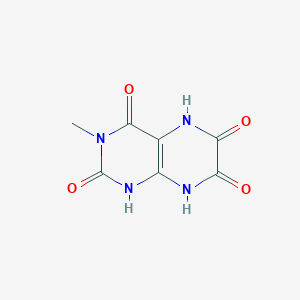


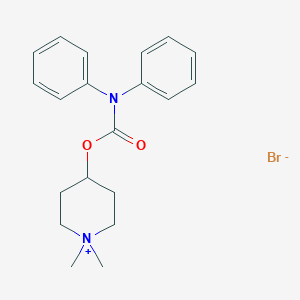
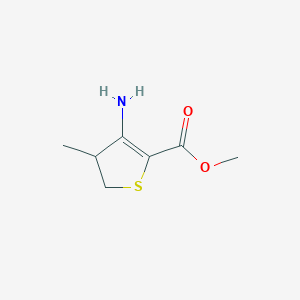
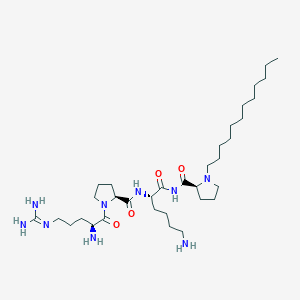
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
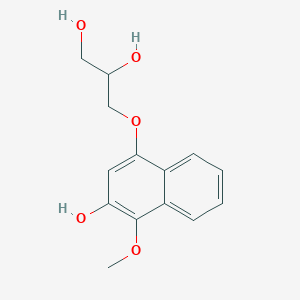

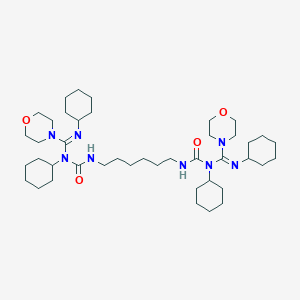
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

